(S)-tert-Butyl 2-cyanoazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVFANOTQZHBP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Tert Butyl 2 Cyanoazetidine 1 Carboxylate and Its Derivatives
Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine core is a significant challenge in synthetic chemistry due to the inherent ring strain of the four-membered heterocycle. nih.gov Intramolecular cyclization reactions are the most prevalent and direct methods for this purpose.
Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a C-N bond to close the four-membered ring. While effective for three, five, and six-membered rings, the 4-exo-tet cyclization required for azetidines is often kinetically and thermodynamically challenging. nih.gov Despite this, several successful strategies have been established.
One of the most common and direct routes to the azetidine ring is through intramolecular nucleophilic substitution (SN2) reactions. nih.gov This approach typically involves a γ-amino halide or a related substrate where the nitrogen atom acts as an internal nucleophile, displacing a leaving group from the γ-position to form the heterocyclic ring. frontiersin.org
The process starts with a suitably protected 3-amino-1-propanol derivative, which is activated by converting the hydroxyl group into a good leaving group, such as a mesylate or a halide. Subsequent treatment with a base facilitates the deprotonation of the amine, which then undergoes intramolecular cyclization. For the synthesis of 2-cyano derivatives, the precursor would be a γ-halo-α-aminonitrile. The stereochemistry at the C2 position is established from a chiral starting material, often a natural amino acid, and is retained throughout the reaction sequence.
A key example is the synthesis of enantiopure 2-cyanoazetidines from β-amino alcohols. This method involves the chlorination of an N-cyanomethylated β-amino alcohol, followed by a 4-exo-trig ring closure via the alkylation of a lithiated α-amino nitrile. acs.org
Reductive cyclization offers an alternative pathway to azetidines. This method can involve the cyclization of β-haloalkylimines. magtech.com.cn In this strategy, an imine functional group is positioned appropriately to facilitate ring closure upon reduction. The process typically involves the formation of a β-haloalkylimine from a corresponding carbonyl compound and an amine. This intermediate is then subjected to a reducing agent, which promotes the cyclization to form the azetidine ring. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome of the reaction. While less common than nucleophilic displacement, this method provides a useful entry to the azetidine core from different starting materials.
Anionic cyclization represents a powerful and highly relevant strategy for synthesizing 2-cyanoazetidines like (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate. This method hinges on the intramolecular alkylation of a metalated α-amino nitrile. acs.org
The synthesis begins with a chiral β-amino alcohol, which is converted into a precursor containing both a nitrile group α to the nitrogen and a leaving group at the γ-position. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a stabilized carbanion (a lithiated α-amino nitrile) adjacent to the nitrogen atom. This carbanion then acts as a nucleophile, attacking the electrophilic γ-carbon and displacing the leaving group in a 4-exo-trig cyclization to form the 2-cyanoazetidine ring. acs.org
Recent studies have demonstrated the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org In this approach, the N-borane complex of the azetidine-2-carbonitrile (B3153824) is treated with LDA to form a lithiated species, which then reacts with various electrophiles to yield α-substituted products. This highlights the utility of generating anionic intermediates from azetidine-2-carbonitrile precursors for further functionalization. rsc.org The diastereoselectivity of this anionic cyclization can be thermodynamically controlled, which enhances the stereochemical purity of the final product. acs.org
| Precursor Type | Base | Cyclization Type | Product | Ref. |
| N-cyanomethylated β-amino alcohol (chloro derivative) | Lithium base | 4-exo-trig Anionic Cyclization | 2-Cyanoazetidine | acs.org |
| N-BH₃ complex of azetidine-2-carbonitrile | LDA | α-Alkylation | α-Alkylated azetidine-2-carbonitrile | rsc.org |
The cyclization of unsaturated amines, such as allylic and homoallylic amines, provides another route to the azetidine scaffold. magtech.com.cn These reactions can be promoted by various reagents and catalysts, including transition metals. More recently, a general method for azetidine synthesis has been developed through a copper-catalyzed, visible-light-induced radical cyclization of ynamides. nih.gov This reaction proceeds via an anti-Baldwin 4-exo-dig pathway, offering excellent control over regioselectivity. The process is tolerant of a wide range of functional groups, including protected alcohols and esters, allowing for the synthesis of complex and highly functionalized azetidines. nih.gov
| Substrate | Catalyst/Conditions | Cyclization Pathway | Key Feature | Ref. |
| Iodoethyl-ynamide | [Cu(bcp)DPEphos]PF₆ / Visible Light / (i-Pr)₂NEt | Radical 4-exo-dig | High regioselectivity, broad functional group tolerance | nih.gov |
Ring contraction offers an indirect but effective strategy for the synthesis of azetidines, particularly α-carbonylated derivatives. This approach involves the rearrangement of a larger, more readily accessible heterocyclic ring, such as a pyrrolidinone, into the more strained azetidine system.
A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.govacs.org This reaction is typically performed in the presence of a base like potassium carbonate. The proposed mechanism involves the nucleophilic addition of an external nucleophile (e.g., an alcohol or amine) to the activated amide carbonyl group, leading to the cleavage of the N–C(O) bond. The resulting intermediate, which features a γ-positioned amide anion and an α-bromocarbonyl group, undergoes an intramolecular SN2 cyclization, expelling the bromide ion and resulting in the formation of an α-carbonylated N-sulfonylazetidine. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure. organic-chemistry.orgnih.gov
| Starting Material | Reagents | Nucleophile | Product | Ref. |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ | Alcohols, Phenols, Anilines | α-carbonylated N-sulfonylazetidine | nih.govrsc.org |
Ring Contraction Methodologies
Synthesis from Five-Membered Heterocycles (e.g., 2-Pyrrolidinones)
One effective strategy for synthesizing functionalized azetidines involves the ring contraction of larger, more readily available five-membered heterocycles like 2-pyrrolidinones. A notable method is the Favorskii-type rearrangement of α-halo-γ-lactams (α-halopyrrolidinones).
This transformation can be achieved through a robust, one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. nih.gov The process begins with the selective monobromination of an N-sulfonyl-2-pyrrolidinone derivative, which is an inexpensive and accessible starting material. In the presence of a base such as potassium carbonate, the resulting α-bromopyrrolidinone undergoes ring contraction. This reaction allows for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, directly into the azetidine product at the α-position. nih.gov
The general mechanism is thought to involve the formation of an enolate, which then cyclizes to a cyclopropanone-like intermediate. Subsequent nucleophilic attack opens the strained three-membered ring, leading to the contracted four-membered azetidine ring. wikipedia.org While this method directly yields α-carbonyl azetidines rather than 2-cyano derivatives, the resulting ester or amide functionality provides a synthetic handle for further manipulation, potentially including conversion to the desired nitrile.
| Precursor | Nucleophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-bromo N-sulfonylpyrrolidinone | Alcohols, Phenols, Anilines | K₂CO₃, One-pot | α-carbonylated N-sulfonylazetidines | nih.gov |
Ring Expansion Reactions
The asymmetric one-carbon ring expansion of aziridines presents a powerful and atom-economical route to chiral azetidines. A significant advancement in this area is the use of engineered enzymes to catalyze a highly enantioselective nih.govrsc.org-Stevens rearrangement. nih.govrsc.org This biocatalytic approach addresses major challenges inherent to this transformation, namely controlling the stereochemistry and suppressing competing side reactions. nih.gov
Researchers have developed a 'carbene transferase' enzyme from a laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS. rsc.org This biocatalyst facilitates the reaction between an N-protected aziridine (B145994) and a diazo compound, which serves as a carbene precursor. The proposed mechanism involves the enzyme's heme cofactor reacting with the carbene to form a heme-carbenoid intermediate. This species then transfers the carbene to the nitrogen atom of the aziridine, generating a reactive aziridinium (B1262131) ylide.
The key challenge is controlling the fate of this ylide. It can either undergo the desired nih.govrsc.org-Stevens rearrangement to form the azetidine ring or decompose via a competing cheletropic extrusion of an olefin (e.g., ethylene). nih.gov The engineered enzyme's active site provides a confined environment that not only directs the ylide toward the productive rearrangement pathway but also exerts exceptional control over the stereochemistry of the newly formed chiral center. osaka-u.ac.jp This method achieves outstanding enantiomeric ratios (up to 99:1 er) and can be performed on a gram scale, highlighting its synthetic utility. rsc.orgosaka-u.ac.jp
Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most direct and efficient methods for constructing four-membered rings like azetidines.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, provides a direct route to functionalized azetidines. nih.gov Historically, this reaction has been challenging due to competing pathways for the excited-state imine, such as rapid E/Z isomerization, which quenches the desired reactivity. nih.gov
Recent advancements have overcome these limitations through the use of visible-light photocatalysis. nih.gov In this approach, a photocatalyst, such as an iridium complex, absorbs visible light and transfers energy to one of the reactants, promoting it to a triplet excited state. This strategy allows the reaction to proceed under much milder conditions than traditional methods that require high-energy UV light. nih.gov
One successful strategy utilizes 2-isoxazoline-3-carboxylates as oxime precursors. nih.gov The photocatalyst activates the oxime via triplet energy transfer, and the resulting excited state reacts with a broad range of alkenes to form the azetidine ring. nih.govnih.gov This method is characterized by its operational simplicity, broad substrate scope, and functional group tolerance. Crucially, the resulting N-O bond in the azetidine product can be readily cleaved, providing access to N-unprotected azetidines, which are highly valuable synthetic intermediates. nih.gov
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, including the [2+2] cycloaddition to form chiral azetidines. The reaction between allenoates and imines can be catalyzed by chiral phosphines or aminocatalysts to produce highly functionalized azetidines with excellent stereocontrol.
For instance, a quinidine-derived organocatalyst has been shown to effectively catalyze the enantioselective and regioselective [2+2] cycloaddition of allenoates and C,N-cyclic ketimines. This method yields fused tricyclic azetidines that contain a quaternary stereocenter with high enantioselectivity. mdpi.com In another example, an in situ generated magnesium catalyst has been used to achieve the enantioselective [2+2] cycloaddition of N-diphenylphosphinoyl (DPP)-imines and α-branched allenoates. nih.gov This was a notable achievement as α-branched allenoates typically undergo [4+2] annulation with imines under other catalytic conditions. nih.gov Mechanistic studies, including kinetic analyses and NMR experiments, suggest that this reaction proceeds through an asynchronous concerted transition state. nih.gov
| Catalyst Type | Reactants | Product Features | Reference |
|---|---|---|---|
| Quinidine Derivative (Organocatalyst) | Allenoate and C,N-cyclic ketimine | Fused tricyclic azetidines with a quaternary stereocenter | mdpi.com |
| Magnesium Catalyst | α-branched allenoate and DPP-imine | Chiral azetidines; avoids typical [4+2] pathway | nih.gov |
Reduction of Azetidin-2-ones (β-Lactams)
Azetidin-2-ones, commonly known as β-lactams, are important synthetic intermediates that can be readily accessed through well-established methods like the Staudinger ketene-imine cycloaddition. mdpi.comresearchgate.net These cyclic amides can then be reduced to the corresponding azetidines.
The reduction of the amide carbonyl group in a β-lactam to a methylene (B1212753) group requires specific reducing agents to avoid cleavage of the strained four-membered ring. Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminium hydride (LiAlH₄), have been shown to be effective for this transformation. The choice of reagent and reaction conditions is crucial for achieving high yields and chemoselectivity, particularly in the presence of other reducible functional groups. This approach is valuable because it leverages the vast body of research on the stereoselective synthesis of β-lactams to create a diverse range of chiral azetidines. researchgate.netrsc.org For instance, a 3-cyanoazetidin-2-one, synthesized via a palladium-catalyzed cycloaddition, can serve as a direct precursor to a 3-cyanoazetidine upon selective reduction of the lactam carbonyl. researchgate.net
Specific Synthetic Routes for 2-Cyanoazetidines
The introduction of a cyano group at the C2 position of the azetidine ring presents unique synthetic challenges. Several specialized routes have been established to afford 2-cyanoazetidines, which are valuable intermediates for further elaboration into more complex molecules.
Stereoselective Preparation from β-Amino Alcohols
A robust strategy for synthesizing chiral azetidines relies on the use of enantiopure β-amino alcohols, which are readily available from the chiral pool, such as α-amino acids. diva-portal.orgorganic-chemistry.org This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the azetidine product. The conversion typically involves a two-step sequence: modification of the amino alcohol followed by an intramolecular cyclization.
One effective method involves the cyclization of N-cyanomethylated β-amino alcohols. The synthesis begins with an N-protected chiral β-amino alcohol. The amino group is first cyanomethylated, and the hydroxyl group is subsequently converted into a suitable leaving group, typically a chloride, by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting N-(cyanomethyl)-β-chloroamine undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form the azetidine ring. The stereocenter originating from the β-amino alcohol directs the stereochemical outcome of the final product.
The intramolecular cyclization to form the azetidine ring is a key step that governs the yield and stereochemical purity of the product. This type of ring closure is classified as a 4-exo-trig reaction according to Baldwin's rules, which predict the favorability of different cyclization reactions. libretexts.org Generally, 4-exo cyclizations are kinetically favored over competing 5-endo cyclizations, allowing for the efficient formation of the strained four-membered ring. nih.govacs.org In the context of N-(cyanomethyl)-β-chloroamines, the nitrogen nucleophile attacks the carbon bearing the chlorine atom in an exo-cyclic manner, leading to the formation of the azetidine. The diastereoselectivity of this step is crucial when additional stereocenters are present in the precursor molecule. Theoretical and experimental studies have shown that by carefully choosing the reaction conditions and the nature of the substituents, high diastereoselectivity can be achieved. nih.govresearchgate.net
Synthesis via Strain-Release Reaction from 1-Azabicyclo[1.1.0]butane
An innovative approach to functionalized azetidines utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB). organic-chemistry.orgarkat-usa.org This highly strained molecule readily undergoes ring-opening reactions when treated with various nucleophiles and electrophiles, providing a versatile entry to 1,3-disubstituted azetidines. clockss.orgbris.ac.uk The reaction is driven by the release of strain energy associated with the bicyclic system. arkat-usa.org For the synthesis of 2-cyanoazetidines, a strategy could involve the reaction of ABB with a cyanating agent. For instance, treatment of lithiated ABB with an electrophilic cyanide source could potentially install the cyano group at the C3 position (which becomes C2 after rearrangement and re-numbering based on IUPAC nomenclature for the final product) while another functional group is introduced at the nitrogen atom. The modularity of this approach allows for the generation of diverse azetidine libraries. chemrxiv.orgbris.ac.uk
| Precursor | Reagent | Product | Yield (%) | Reference |
| 1-Azabicyclo[1.1.0]butane | HCl / EtOH | 3-Chloroazetidine hydrochloride | 70 | clockss.org |
| 1-Azabicyclo[1.1.0]butane | ClCO₂Et | 1-Carbethoxy-3-chloroazetidine | 77 | clockss.org |
| 1-Azabicyclo[1.1.0]butane | Thiolacetic acid | 1-Acetyl-3-acetylthioazetidine | 63 | clockss.org |
Olefination Reactions (e.g., Wittig-type) for Cyanomethylene Azetidines from Azetidin-3-ones
Olefination reactions provide a powerful method for introducing exocyclic double bonds onto cyclic frameworks. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are particularly useful for converting ketones into alkenes. organic-chemistry.orgharvard.edu In the context of azetidine synthesis, this methodology can be applied to azetidin-3-ones to generate 3-cyanomethylene azetidines. nih.gov These compounds are isomers of 2-cyanoazetidines and can serve as precursors through subsequent isomerization or reduction/functionalization steps.
The synthesis typically starts with a protected azetidin-3-one, such as N-Boc-azetidin-3-one. This ketone is then treated with a phosphonate (B1237965) ylide, like diethyl (cyanomethyl)phosphonate, in the presence of a base (e.g., potassium tert-butoxide) to yield the corresponding tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. nih.gov This HWE reaction is often highly efficient and stereoselective, favoring the formation of the E-isomer if applicable. The resulting cyanomethylene azetidine is a versatile intermediate for various transformations.
| Ketone Precursor | Reagent | Base | Product | Yield (%) |
| tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Not specified |
Table based on the general procedure described in the cited literature. nih.gov
Chiral Synthesis and Stereocontrol Strategies
The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Therefore, developing synthetic routes that allow for precise control over the stereocenters is of paramount importance.
Several strategies are employed to achieve stereocontrol in the synthesis of this compound and its derivatives:
Chiral Pool Synthesis : As discussed in section 2.2.1, starting from enantiomerically pure precursors like β-amino alcohols derived from natural amino acids ensures that the chirality is transferred to the final azetidine product. organic-chemistry.orgmdpi.com This is one of the most common and reliable methods for obtaining enantiopure compounds.
Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in reactions that would otherwise produce a racemic mixture. For azetidine synthesis, this could involve asymmetric cyclization reactions or asymmetric functionalization of a pre-formed azetidine ring.
Diastereoselective Reactions : When a molecule already contains a chiral center, new stereocenters can be introduced with high diastereoselectivity. An example is the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters. nih.gov The chiral auxiliary on the nitrogen atom directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Enzymatic Resolutions : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This can be applied to either the final product or a key intermediate in the synthetic route.
The combination of these strategies allows for the flexible and efficient synthesis of a wide range of stereochemically defined azetidine derivatives, which is crucial for the exploration of their structure-activity relationships in drug discovery. nih.govnih.gov
Application of Chiral Auxiliaries (e.g., tert-Butanesulfinamides)
Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For the synthesis of chiral azetidines, auxiliaries like tert-butanesulfinamide (Ellman's auxiliary) have proven particularly effective. wikipedia.orgacs.org This methodology provides a general and scalable approach to chiral C2-substituted azetidines. acs.org
The typical strategy involves the condensation of an inexpensive and readily available chiral tert-butanesulfinamide with a 1,3-bis-electrophilic compound, such as 3-chloropropanal (B96773), to form a chiral sulfinimine. acs.org This intermediate then undergoes a diastereoselective nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent). The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face and establishing the desired stereocenter. The subsequent intramolecular cyclization via displacement of the chloride yields the N-sulfinyl-azetidine with high diastereoselectivity. acs.org The final step involves the cleavage of the auxiliary under acidic conditions to afford the free secondary azetidine, which can then be protected, for instance, with a Boc group. nih.govacs.org One of the key advantages of this method is that both (R)- and (S)-enantiomers of the final product can be accessed by simply choosing the corresponding (S)- or (R)-enantiomer of the tert-butanesulfinamide auxiliary. acs.org
Another chiral auxiliary employed in the asymmetric preparation of azetidine derivatives is optically active α-methylbenzylamine. This auxiliary has been used in syntheses of both enantiomers of azetidine-2-carboxylic acid, a close analog of the target compound. nih.gov
Table 1: Diastereoselective Synthesis of C2-Substituted Azetidines Using tert-Butanesulfinamide Auxiliary acs.org
| Entry | R-Group (in R-MgBr) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 57 | >95:5 |
| 2 | 4-Fluorophenyl | 58 | >95:5 |
| 3 | Vinyl | 48 | 85:15 |
| 4 | Isopropyl | 41 | 85:15 |
| 5 | n-Hexyl | 47 | 85:15 |
Enantioselective Catalysis in Azetidine Construction
Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Several catalytic systems have been developed for the asymmetric construction of the azetidine ring.
One method involves the enantioselective α-chlorination of aldehydes using an organocatalyst, followed by a series of transformations including nitrile addition and base-induced cyclization to form C2-functionalized azetidines. nih.gov This approach provides access to N-unfunctionalized azetidines, allowing for subsequent derivatization. nih.gov
Phase-transfer catalysis using novel chiral catalysts has also been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov In these systems, a chiral catalyst, often derived from cinchona alkaloids, facilitates an intramolecular C-C bond formation under biphasic conditions, achieving high enantioselectivity. nih.gov The mechanism involves the activation of a leaving group through the formation of a chiral ion pair, which directs the stereochemical outcome of the cyclization. nih.gov
Furthermore, copper-catalyzed asymmetric reactions have emerged as a powerful tool. For instance, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of boryl and allyl groups across the double bond, concurrently creating two new stereogenic centers with high diastereo- and enantioselectivity. acs.org Similarly, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with exocyclic alkenes containing a four-membered ring can construct spirocyclic pyrrolidine-azetidine systems. rsc.org The diastereoselectivity of this reaction can be controlled by the choice of the chiral ligand complexed to the copper(I) catalyst. rsc.org
Table 2: Enantioselective Synthesis of 2-Alkyl Azetidines via Organocatalysis nih.gov
| Entry | Aldehyde Precursor | Overall Yield (%) | Enantiomeric Excess (ee) |
| 1 | Heptanal | 32 | 92% |
| 2 | Cyclohexanecarbaldehyde | 22 | 84% |
| 3 | 4-Phenylbutanal | 27 | 92% |
Diastereoselective and Enantioselective Induction Methodologies
Diastereoselective and enantioselective induction strategies are central to the synthesis of complex molecules with multiple stereocenters. These methods establish the relative and absolute stereochemistry of the target molecule, often in a single key step.
A notable example is the palladium-catalyzed direct cyanoesterification of cyclopropenes. This method provides a highly atom-economic and diastereoselective route to polysubstituted cyclopropanecarbonitriles, which are structurally related to cyanoazetidines. organic-chemistry.org The reaction proceeds with excellent diastereoselectivities, typically greater than 20:1 dr. organic-chemistry.org
In the context of azetidine synthesis, diastereoselectivity is often achieved by controlling the approach of a nucleophile to a chiral substrate, as seen in methods employing chiral auxiliaries. acs.orgnih.gov For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from 3-chloropropanal proceeds with high diastereoselectivity, which is then transferred to the final azetidine product upon cyclization. acs.org
Enantioselective induction can also be achieved through desymmetrization of prochiral substrates or kinetic resolution of racemic mixtures using chiral catalysts. Hydrogen-bond-donor catalysis, for example, has been used for the highly enantioselective ring-opening of 3-substituted azetidines, demonstrating how non-covalent interactions with a chiral catalyst can induce high enantioselectivity. acs.org
Stereoselective Nucleophilic Additions (e.g., Organolithiums to 2-Oxazolinylazetidines)
The functionalization of a pre-formed azetidine ring at the C2 position is a key strategy for introducing substituents like the cyano group. Stereoselective nucleophilic additions to C2-electrophilic azetidines are particularly valuable. A synthetic route to N-alkyl-2-acylazetidines has been developed through the highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.gov
In this method, the 2-oxazolinyl group acts as an activating group for the C2 position. The reaction of N-alkyl-2-oxazolinylazetidines with organolithium reagents in a non-polar solvent like toluene (B28343) results in an unexpected and highly stereoselective addition across the C=N bond of the oxazoline (B21484) ring. nih.gov This process forms an oxazolidine (B1195125) intermediate as a single diastereoisomer. The high stereoselectivity is rationalized by a proposed transition state model where the lithium cation coordinates to both the azetidine nitrogen and the oxazoline nitrogen, directing the nucleophilic attack from the less hindered face. Subsequent acidic hydrolysis of the oxazolidine intermediate readily converts it into the corresponding 2-acylazetidine in high yield. nih.gov While this method yields a 2-acyl group rather than a 2-cyano group, the acyl group can serve as a synthetic handle for conversion to other functionalities.
Table 3: Stereoselective Addition of Organolithiums to a 2-Oxazolinylazetidine nih.gov
| Entry | Organolithium (R-Li) | Yield of Adduct (%) | Diastereomeric Ratio (dr) |
| 1 | n-HexylLi | 85 | >99:1 |
| 2 | MeLi | 80 | >99:1 |
| 3 | EtLi | 78 | >99:1 |
| 4 | PhLi | 82 | 98:2 |
Protective Group Strategies for the Azetidine Nitrogen (e.g., Boc, Bus)
Protecting the azetidine nitrogen is crucial during multi-step syntheses to prevent unwanted side reactions and to modulate the ring's reactivity. The choice of the protecting group is critical, as it must be stable to various reaction conditions and easily removable when desired.
The tert-butoxycarbonyl (Boc) group, as present in the target molecule, is one of the most common nitrogen protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is valued for its stability under a wide range of nucleophilic, basic, and hydrogenolytic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, which is often compatible with other functional groups in the molecule. rsc.orgscintica.com
The tert-butylsulfonyl (Bus) group is another option for nitrogen protection. As a sulfonyl-based group, it is significantly more robust and electron-withdrawing than the carbamate-based Boc group. This increased stability makes it suitable for reactions involving strongly basic or organometallic reagents where a Boc group might be labile. Removal of sulfonyl groups typically requires harsher reductive conditions.
Other protecting groups used in azetidine chemistry include:
Benzyl (B1604629) (Bn) and substituted benzyl groups, which are often removed by hydrogenolysis.
Carbobenzyloxy (Cbz) , another common carbamate (B1207046) removed by hydrogenolysis. nih.gov
Fluorenylmethyloxycarbonyl (Fmoc) , which is base-labile and frequently used in peptide synthesis. nih.gov
tert-Butoxythiocarbonyl (Botc) , a group that can activate the α-position for lithiation and subsequent electrophilic substitution while also serving as a protecting group. It can be removed under mild acid or thermal conditions and selectively in the presence of a Boc group. acs.org
Spectroscopic Characterization and Advanced Structural Analysis Methods
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and to confirm its elemental composition.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate, HRMS would be used to confirm the expected elemental composition of C₉H₁₄N₂O₂.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) |
|---|---|---|
| C₉H₁₄N₂O₂ | 182.10553 | Typically within ±0.001 of calculated |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the ultimate proof of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Confirm Connectivity: Unambiguously show the bonding arrangement of all atoms.
Determine Bond Lengths and Angles: Provide precise measurements of all intramolecular distances and angles, revealing details about ring strain and conformation.
Establish Absolute Stereochemistry: By using anomalous dispersion, the technique can definitively determine the (S)-configuration at the chiral C2 center, which is crucial for its use in stereospecific synthesis.
The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient quality for diffraction analysis.
Mentioned Compounds
Elucidation of Molecular Conformation and Crystal Packing
The precise spatial arrangement of atoms and the intermolecular interactions within the crystal lattice of this compound are critical for understanding its physical properties and reactivity. This is typically achieved through single-crystal X-ray diffraction analysis. Although a specific crystal structure for this compound is not publicly available, the methodology for such an analysis is well-established.
The process involves growing a suitable single crystal of the compound, which can be a challenging step. For instance, a related compound, (S)-tert-Butyl 2-cyano-1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylate, has been reported to form colorless crystals, suggesting that crystallization of similar azetidine (B1206935) derivatives is feasible. nih.gov
Once a crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to determine key structural parameters, which are presented in a crystallographic information file (CIF). These parameters define the molecule's conformation and its packing in the crystal.
Key Crystallographic Parameters Typically Determined:
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry. |
| Torsion Angles | Angles between planes of atoms, which describe the conformation of the flexible parts of the molecule, such as the azetidine ring puckering. |
| Intermolecular Forces | Identification of non-covalent interactions like hydrogen bonds or van der Waals forces that dictate how molecules pack together in the crystal. |
Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
The determination of the enantiomeric purity, or enantiomeric excess (e.e.), of this compound is crucial, as the biological or chemical activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. nih.gov
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. csfarmacie.cz The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. nih.gov
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used. nih.gov The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.
For compounds structurally related to this compound, specific chiral HPLC methods have been developed. For example, the enantiomeric excess of a similar diazetidine derivative was successfully determined using a Chiralpak IA column, which is based on an amylose derivative. researchgate.net The conditions for such a separation provide a strong starting point for method development for the title compound.
Example Chiral HPLC Method Parameters for a Related Compound:
| Parameter | Condition |
| Chiral Column | Chiralpak IA |
| Mobile Phase | 2-propanol/hexane = 2/98 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Result | Baseline separation of enantiomers |
This table is based on a method for a structurally similar compound and serves as a representative example. researchgate.net
The development of a robust chiral HPLC method involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to optimize the resolution between the enantiomeric peaks. sigmaaldrich.com The area under each peak in the resulting chromatogram is then integrated to calculate the enantiomeric excess of the sample, providing a quantitative measure of its stereochemical purity.
Applications of S Tert Butyl 2 Cyanoazetidine 1 Carboxylate and Azetidine Scaffolds in Advanced Organic Synthesis
Role in Asymmetric Catalysis
The rigid and conformationally constrained structure of the azetidine (B1206935) ring makes it an excellent platform for the design of chiral ligands and organocatalysts. This inherent rigidity can lead to a well-defined catalytic pocket, enhancing stereochemical control in asymmetric transformations. rsc.org
Development of Chiral Ligands and Organocatalysts Derived from Azetidines
Since the 1990s, significant research has focused on developing chiral ligands and organocatalysts derived from azetidines. birmingham.ac.uk The stereochemistry of the azetidine core is translated to the transition state of the catalyzed reaction, effectively inducing asymmetry.
A notable example is the development of azetidine-derived binuclear zinc catalysts. These catalysts have proven effective in various enantioselective reactions. The rigidity of the azetidine scaffold is credited with providing superior control over the catalyst's chiral environment, leading to high levels of enantioselectivity. rsc.org Another approach involves the synthesis of homochiral azetidinic 1,2-diamines, derived from 2-cyano azetidines, which have been screened as precatalysts for enantioselective Michael reactions. researchgate.net
Applications in Enantioselective Transformations (e.g., Friedel-Crafts, Henry, Michael Reactions)
Azetidine-derived catalysts have been successfully utilized to achieve high enantioselectivity in several fundamental carbon-carbon bond-forming reactions. birmingham.ac.ukresearchgate.net
Michael Reactions: As mentioned, azetidine-containing binuclear zinc catalysts have been applied to the asymmetric Michael addition of phosphites, demonstrating the scaffold's ability to create a highly organized transition state that promotes enantioselectivity. rsc.org
Friedel-Crafts Alkylations: Chiral azetidine-based catalysts are employed in Friedel-Crafts alkylations to produce optically active indole (B1671886) derivatives, which are common motifs in biologically active compounds. birmingham.ac.uk The catalyst orchestrates the facial selectivity of the nucleophilic attack from the electron-rich aromatic ring onto an electrophile.
Henry (Nitroaldol) Reactions: The catalytic prowess of chiral azetidines extends to Henry reactions, facilitating the enantioselective addition of a nitroalkane to an aldehyde to form valuable β-nitro alcohols. birmingham.ac.uk
The effectiveness of these catalysts is often benchmarked against their aziridine (B145994) and pyrrolidine (B122466) analogues to evaluate the unique contribution of the four-membered ring. birmingham.ac.uk
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Azetidine-derived binuclear zinc catalyst | Michael Addition of phosphites | Rigid scaffold enhances control of the catalytic pocket, leading to high enantioselectivity. | rsc.org |
| Chiral Azetidinic 1,2-diamines | Michael Addition | Derived from 2-cyano azetidines; serve as effective precatalysts. | researchgate.net |
| General Azetidine-derived Ligands | Friedel-Crafts Alkylation | Used to engender asymmetry in the formation of C-C bonds with aromatic systems. | birmingham.ac.uk |
| General Azetidine-derived Organocatalysts | Henry Reaction | Promotes the enantioselective formation of β-nitro alcohols. | birmingham.ac.uk |
Utility as Key Synthetic Building Blocks
Beyond their role in catalysis, (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate and related structures are versatile building blocks for constructing more elaborate molecules. The ring strain inherent to azetidines can be harnessed as a driving force for ring-opening or ring-expansion reactions, providing access to diverse molecular architectures. rsc.orgrsc.org
Construction of Complex Heterocyclic Systems and Molecular Architectures
The functionalized azetidine core is a powerful starting point for synthesizing a variety of fused, bridged, and spirocyclic ring systems. nih.gov For instance, a densely functionalized azetidine core, derived from the reduction of a 2-cyanoazetidine, can be elaborated into an azetidine-fused 8-membered ring via ring-closing metathesis. nih.gov The ability to generate such skeletal diversity from a common azetidine precursor is highly valuable in discovery chemistry. nih.gov Furthermore, the development of enantioselective methods to synthesize spirocyclic azetidine oxindoles highlights the role of azetidines in creating complex, three-dimensional structures for medicinal chemistry. nih.gov
Precursors for Diversely Functionalized Azetidines (e.g., 2-Acylazetidines, 3-Haloazetidines)
The nitrile functionality in this compound is a gateway to numerous other functional groups. For example, reduction of the nitrile provides a primary amine, which can be further functionalized. nih.gov This positions 2-cyanoazetidines as key intermediates for a range of derivatives.
2-Acylazetidines: Synthetic routes to N-alkyl-2-acylazetidines have been developed through the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines, followed by hydrolysis. researchgate.net
3-Haloazetidines: Protected 3-haloazetidines are versatile building blocks that can undergo nucleophilic substitution to introduce a wide array of functionalities at the C3 position. uni-muenchen.de These halogenated intermediates are crucial for accessing diverse libraries of 3-substituted azetidines.
| Precursor | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| 2-Cyanoazetidine | DIBAL Reduction | Azetidine-2-methanamine | Access to primary amines for further elaboration into complex scaffolds. | nih.gov |
| N-Alkyl-2-oxazolinylazetidine | Organolithium Addition & Hydrolysis | 2-Acylazetidine | Provides access to azetidinyl ketones. | researchgate.net |
| N-Boc-3-iodoazetidine | Nucleophilic Substitution / Cross-Coupling | 3-Substituted Azetidines | A versatile intermediate for introducing diverse functional groups at the C3 position. | uni-muenchen.denih.gov |
| Azetidine-3-one | Horner-Wadsworth-Emmons | 3-(Cyanomethylene)azetidine | Intermediate for pharmaceuticals like Baricitinib (B560044). | nih.gov |
Contribution to the Generation of Chemically Diverse Compound Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally novel and diverse small molecules, which can then be screened for biological activity. nih.gov Azetidine scaffolds, and specifically functionalized derivatives like this compound, are highly prized in DOS due to their inherent strain and defined stereochemistry, which can be translated into a wide array of more complex structures.
The synthetic utility of the azetidine-2-carbonitrile (B3153824) moiety is central to its role in library generation. The nitrile group can be readily transformed into other functional groups, most notably a primary amine via reduction. This amine then serves as a versatile handle for a multitude of chemical transformations, allowing for the appendage of various side chains and the construction of new ring systems.
A notable example of this approach is the synthesis of a large and diverse library of azetidine-based scaffolds designed for central nervous system (CNS) drug discovery. While not exclusively starting from the (S)-tert-butyl ester, this work exemplifies the principles of utilizing a densely functionalized 2-cyanoazetidine core. The synthesis began with the creation of a trisubstituted 2-cyanoazetidine intermediate. The nitrile group of this intermediate was then reduced to a primary amine. This amine was subsequently used in a variety of "functional group pairing" reactions to generate a remarkable diversity of molecular skeletons. nih.gov
The types of scaffolds generated from these azetidine precursors are a testament to the power of this strategy. Through carefully chosen reaction sequences, chemists have been able to construct:
Fused Ring Systems: By forming new rings that share a bond with the original azetidine ring.
Bridged Ring Systems: Where a new ring system is constructed across the azetidine ring.
Spirocyclic Ring Systems: In which the new ring and the azetidine ring share a single atom. nih.gov
One particularly fruitful application has been the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.gov This high-throughput approach allows for the rapid generation of a large number of distinct compounds, each with a unique three-dimensional shape, ideal for screening against a wide range of biological targets.
The following table summarizes the types of diverse scaffolds that can be generated from a 2-cyanoazetidine core, highlighting the versatility of this starting material in diversity-oriented synthesis.
| Scaffold Type | Description | Synthetic Strategy Example |
| Fused Azetidines | A new ring is formed that shares one or more atoms with the azetidine ring. | Intramolecular cyclization reactions following functionalization of the 2-position. |
| Bridged Azetidines | A new chemical bridge is constructed across the azetidine ring. | Ring-closing metathesis from a di-alkenyl substituted azetidine. nih.gov |
| Spirocyclic Azetidines | A new ring is attached to the azetidine ring through a single shared atom. | Intramolecular cyclization involving a substituent at the 2-position of the azetidine. nih.gov |
Development of Novel Scaffolds for Chemical Biology Research
Chemical biology relies on the use of small molecules, or "chemical probes," to perturb and study biological systems. nih.gov The development of novel scaffolds is crucial for creating probes with high potency, selectivity, and novel mechanisms of action. The unique conformational constraints and three-dimensional architecture of azetidines make them ideal starting points for the design of such probes.
This compound provides a chiral, non-planar scaffold that can be elaborated into a variety of structures designed to interact with specific biological targets, such as proteins or nucleic acids. The ability to generate libraries of diverse azetidine-based compounds, as described in the previous section, directly fuels the discovery of new chemical probes.
The screening of azetidine-based compound libraries has yielded promising hits against a variety of disease-relevant targets. For example, a library of chiral azetidines, conceptually similar to those derivable from this compound, has produced compounds with activity against infectious disease targets, including Leishmania donovani and Plasmodium falciparum, the parasites responsible for leishmaniasis and malaria, respectively. nih.gov
The development of novel azetidine-based scaffolds is not limited to library synthesis and screening. A rational design approach can also be employed, where the azetidine ring is used as a bioisosteric replacement for other, less favorable chemical groups. For instance, the rigid azetidine core can be used to lock a molecule in a specific conformation that is optimal for binding to a biological target. This can lead to significant improvements in potency and selectivity compared to more flexible analogues.
The following table provides examples of how azetidine-based scaffolds are being utilized in the development of new tools for chemical biology.
| Application Area | Description | Example |
| Infectious Disease | Screening of azetidine-based libraries to identify compounds with activity against pathogens. | Identification of compounds active against Leishmania donovani and Plasmodium falciparum. nih.gov |
| Neuroscience | Design of CNS-active compounds where the azetidine scaffold can improve blood-brain barrier penetration and target engagement. | Synthesis of lead-like molecules for targeting the central nervous system. nih.gov |
| Oncology | Development of novel inhibitors of cancer-related proteins by using the azetidine scaffold to achieve specific binding conformations. | Azetidine amides as potent and selective inhibitors of STAT3. |
Theoretical and Computational Studies
Quantum Chemical Investigations of Azetidine (B1206935) Electronic Structure and Stability
The azetidine ring, a four-membered nitrogen-containing heterocycle, is the core of (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate. Its structure is characterized by significant ring strain, which profoundly influences its electronic properties and chemical stability. Quantum chemical investigations are crucial for understanding these effects.
The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions. researchgate.net Computational studies can quantify this strain energy by comparing the energy of the cyclic molecule to a hypothetical strain-free acyclic analogue. This analysis reveals that the bond angles are compressed relative to ideal sp³ hybridization, leading to weaker C-C and C-N bonds and a higher ground-state energy.
The electronic structure is further modulated by the substituents: the N-tert-butoxycarbonyl (Boc) group and the C2-cyano (CN) group. The Boc group, being an electron-withdrawing carbamate (B1207046), delocalizes the nitrogen lone pair, which can affect the ring's planarity and the nitrogen atom's nucleophilicity. The cyano group is also strongly electron-withdrawing, influencing the acidity of the adjacent C-H bond and the electrophilicity of the C2 carbon. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can precisely map the electron density distribution, revealing the push-pull electronic effects exerted by these functional groups on the strained ring.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like this compound, providing deep insights into reaction mechanisms and stereochemical outcomes. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving the azetidine derivative. By locating the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states (TS), a complete reaction profile can be constructed. youtube.com For instance, in a nucleophilic addition to the cyano group or a substitution reaction at the C2 position, DFT can elucidate whether the reaction proceeds through a concerted or stepwise mechanism.
Computational models have been successfully used to predict the feasibility of reactions for synthesizing azetidines by matching the frontier molecular orbital energies (HOMO-LUMO) of the reactants. mit.eduresearchgate.net Similar approaches applied to this compound can predict its reactivity with various reagents. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, allowing chemists to predict which reaction pathways are kinetically favored. emich.edu Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Prediction and Explanation of Observed Stereoselectivity
Stereoselectivity is a critical aspect of the chemistry of chiral molecules like this compound. DFT calculations can provide a robust explanation for why one stereoisomer is formed preferentially over another. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereochemical outcomes.
According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states (ΔΔG‡). A small energy difference of just 1.8 kcal/mol at room temperature corresponds to a product ratio of over 95:5. DFT is capable of calculating these small energy differences with high accuracy. For a reaction at the C2 position, two possible transition states can be modeled: one for the attack from the re-face and one for the attack from the si-face. By comparing the energies of these two transition states, the model can predict the major diastereomer formed, providing a theoretical basis for the observed experimental stereoselectivity. emich.edu These calculations can account for subtle steric and electronic interactions that dictate the facial selectivity of the reaction.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of this compound over time.
Conformational Analysis of this compound and its Derivatives
The substituents on the azetidine ring, particularly the bulky tert-butyl group, create specific conformational preferences. The four-membered ring itself is not perfectly planar and can undergo a puckering motion. Molecular mechanics force fields or DFT can be used to perform a systematic conformational search to identify the low-energy conformations of the molecule.
This analysis involves rotating the rotatable bonds, such as the N-C(O) bond of the carbamate and the C-C(N) bond, to map the potential energy surface. The results typically reveal a few stable conformers that are populated at room temperature. Understanding the preferred three-dimensional shape of the molecule is essential, as it dictates how it will interact with other molecules, such as enzymes or chiral catalysts.
| Computational Method | Information Obtained for Conformational Analysis |
| Molecular Mechanics (MM) | Rapid identification of a wide range of possible conformers. |
| Density Functional Theory (DFT) | Accurate relative energies and geometries of the most stable conformers. |
| Molecular Dynamics (MD) | Simulation of conformational changes over time, revealing flexibility and accessible conformations. |
This table outlines common computational methods and the type of information they provide for the conformational analysis of this compound.
Investigation of Substrate-Catalyst Interactions in Asymmetric Transformations
In asymmetric catalysis, this compound may act as a substrate that interacts with a chiral catalyst. Molecular dynamics (MD) simulations are particularly useful for studying these complex, dynamic interactions. nih.gov An MD simulation treats the atoms as classical particles and simulates their movement over time by solving Newton's equations of motion. rsc.org
To study a substrate-catalyst system, a model of the complex is built and simulated in a virtual solvent box. The simulation can reveal the dominant binding modes of the substrate in the catalyst's active site. Analysis of the MD trajectory can quantify crucial non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-stacking, that are responsible for molecular recognition and the transfer of chirality. By comparing the binding modes and interaction energies that lead to the different stereoisomeric products, researchers can understand the origin of enantioselectivity in a catalyzed reaction. These insights are invaluable for the rational design of more efficient and selective catalysts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves three key steps: (1) azetidine ring formation via cyclization of β-amino alcohols, (2) cyanomethylation at the 2-position using cyanoacetic acid derivatives, and (3) Boc protection with tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DCM) . Optimizing reaction temperature (0–25°C) and stoichiometry of the Boc reagent (1.2–1.5 equivalents) minimizes racemization. Chiral HPLC analysis (e.g., Chiralpak AD-H column) is critical for verifying enantiomeric excess (>98%) .
| Synthetic Route | Key Reagents/Conditions | Yield Range | Enantiomeric Purity |
|---|---|---|---|
| Ring-closing metathesis | Grubbs catalyst, DCM, 40°C | 50–60% | 92–95% |
| Cyanomethylation + Boc | Cyanoacetic anhydride, NaH, THF | 65–75% | 97–99% |
Q. How does the azetidine ring’s conformational rigidity affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The azetidine ring’s small size (4-membered) induces angle strain, increasing susceptibility to ring-opening reactions. For example, treatment with HCl in dioxane cleaves the Boc group while preserving the cyano substituent. Kinetic studies (monitored by ¹H NMR) show that steric hindrance from the tert-butyl group slows nucleophilic attack at the carbonyl carbon by ~30% compared to methyl analogs .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies often arise from (a) enantiomeric impurities or (b) assay interference from residual solvents (e.g., DMSO). To address this:
- Perform chiral purity validation using polarimetry and VCD spectroscopy .
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays for catalytic inhibition) to confirm target engagement .
- Quantify residual solvents via GC-MS and correlate with activity outliers .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability while retaining chirality?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the cyano group and azetidine N, identifying sites vulnerable to CYP450 oxidation .
- Step 2 : Introduce electron-withdrawing substituents (e.g., fluorine at the 3-position) to reduce metabolic lability. MD simulations (AMBER) predict steric clashes with CYP3A4 active sites, reducing oxidation rates .
- Step 3 : Validate in vitro using liver microsomal assays (HLM/RLM) with LC-MS/MS quantification of parent compound depletion .
Q. What experimental evidence supports or refutes the hypothesis that the tert-butyl group enhances membrane permeability in cell-based assays?
- Methodological Answer :
- PAMPA Assay : Compare permeability (Pe) of (S)-tert-butyl derivative (Pe = 12.5 × 10⁻⁶ cm/s) vs. non-Boc analogs (Pe = 4.2 × 10⁻⁶ cm/s) .
- MD Simulations : The tert-butyl group increases logP by 1.2 units, enhancing lipid bilayer partitioning. However, excessive hydrophobicity (>logP 3.5) reduces aqueous solubility, requiring balance via co-solvents (e.g., 5% PEG-400) in cell assays .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Resolution Strategy :
-
Contradiction : Some studies report degradation at pH < 2 (e.g., gastric fluid models), while others note stability at pH 3–4.
-
Root Cause : Variability in counterion effects (e.g., HCl vs. TFA). TFA increases electrophilicity of the Boc carbonyl, accelerating hydrolysis.
-
Validation : Conduct stability studies (HPLC monitoring) in buffers with controlled counterions (e.g., citrate vs. phosphate) .
pH Counterion Half-life (25°C) Degradation Pathway 1.5 HCl 2.3 h Boc cleavage + ring-opening 1.5 TFA 0.8 h Rapid Boc deprotection
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for assessing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
- Methodological Answer :
- In Vitro : Use Caco-2 monolayers for absorption studies and hepatocyte incubations for clearance prediction. LC-MS/MS quantifies parent compound and metabolites .
- In Vivo : Employ cassette dosing in Sprague-Dawley rats (n=6/group) with serial blood sampling. Fit data to a two-compartment model (WinNonlin) to estimate t₁/₂ and Vd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
